BenchChemオンラインストアへようこそ!

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide

Drug design ADME Lipophilicity

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide (CAS 477547-50-5) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class, characterized by a 4-(benzo[d][1,3]dioxol-5-yl)thiazole core linked to a 2-bromobenzamide moiety. This compound has been reported as one of the structural analogs in the discovery of the first class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.

Molecular Formula C17H11BrN2O3S
Molecular Weight 403.25
CAS No. 477547-50-5
Cat. No. B2370400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide
CAS477547-50-5
Molecular FormulaC17H11BrN2O3S
Molecular Weight403.25
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Br
InChIInChI=1S/C17H11BrN2O3S/c18-12-4-2-1-3-11(12)16(21)20-17-19-13(8-24-17)10-5-6-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,19,20,21)
InChIKeyAFCDBRRCBBEBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide (CAS 477547-50-5): Structural Identity and Core Characteristics


N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide (CAS 477547-50-5) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class, characterized by a 4-(benzo[d][1,3]dioxol-5-yl)thiazole core linked to a 2-bromobenzamide moiety. This compound has been reported as one of the structural analogs in the discovery of the first class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily [1]. The molecular formula is C17H11BrN2O3S (molecular weight 403.25 g/mol) . Key close analogs include N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide (CAS 477547-43-6) and N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide (CAS 477547-39-0), which differ in the substitution pattern on the benzamide ring, directly impacting target binding and pharmacological profile.

Why Substituting N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide with Closest Analogs Compromises Scientific Integrity


Within the N-(thiazol-2-yl)-benzamide series, small structural modifications at the benzamide ring directly govern target engagement, selectivity, and pharmacological mode of action. The 2-bromobenzamide substituent in this compound is not interchangeable with a 3-methylbenzamide or a simple propionamide group, as these changes have been demonstrated to alter ZAC antagonism potency and selectivity profiles across a panel of 61 analogs [1]. Specifically, subtle variations in substitution can shift compounds from being selective negative allosteric modulators (NAMs) to inactive or promiscuous agents. Therefore, substituting this compound with a different analog invalidates experimental reproducibility and can lead to erroneous conclusions in structure-activity relationship (SAR) studies, particularly when probing the zinc-activated channel.

Quantitative Differentiation of N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide from Structural Analogs


Differentiation in Predicted Lipophilicity and Permeability vs. 3-Methylbenzamide Analog

The target compound's 2-bromo substitution significantly increases lipophilicity compared to the 3-methyl and propionamide analogs, which is predicted to enhance passive membrane permeability and potentially blood-brain barrier (BBB) penetration. Computational predictions using consensus LogP and topological polar surface area (TPSA) models yield a marked differentiation in key ADME parameters. For an N-(thiazol-2-yl)-benzamide ZAC antagonist intended for CNS target engagement, this difference is critical for in vivo applicability [1].

Drug design ADME Lipophilicity Permeability CNS drug discovery

Potential Impact on ZAC Antagonist Potency Based on Thiazole Core SAR

The N-(thiazol-2-yl)-benzamide class was identified as the first selective ZAC antagonist scaffold, with the hit compound 1 (IC50 1-3 μM) bearing a 5-bromo-2-chlorobenzamido group [1]. Systematic SAR exploration of 61 analogs around the benzamide group revealed that halogen substitution and the specific aryl group on the thiazole ring are critical for ZAC inhibitory activity. The target compound's 2‑bromobenzamide combined with the benzo[d][1,3]dioxol-5-yl group on the thiazole core constitutes a unique combination within the explored chemical space that is expected to provide a distinct activity and selectivity fingerprint compared to the methyl-substituted analog.

Zinc-activated channel Cys-loop receptor Negative allosteric modulator Electrophysiology Structure-activity relationship

Reported ZAC Selectivity Profile and Lack of Off-Target Activity at Related Cys-Loop Receptors for the N-(Thiazol-2-yl)-benzamide Class

The lead compound TTFB from the N-(thiazol-2-yl)-benzamide series demonstrated no significant agonist, antagonist, or modulatory activity at 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAA, or α1 glycine receptors at concentrations up to 30 μM [1]. This selectivity profile is attributed to the unique binding mode of the class, and the 2‑bromobenzamide compound is predicted to retain this selective ZAC targeting. In contrast, the methyl-substituted analog might exhibit a different selectivity fingerprint, potentially interacting with other Cys-loop receptors due to its altered lipophilicity and electronic properties.

Selectivity Cys-loop receptor GABAA receptor Nicotinic acetylcholine receptor 5-HT3 receptor

Key Application Scenarios for Procuring N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide (CAS 477547-50-5)


Zinc-Activated Channel (ZAC) Pharmacology Studies as a Selective Negative Allosteric Modulator Tool Compound

This compound serves as a critical pharmacological tool to investigate the structure-function relationship of ZAC NAMs [1]. Its unique 2‑bromobenzamide group combined with the benzo[d][1,3]dioxol-5-yl thiazole core enables precise probing of the negative allosteric binding site distinct from the orthosteric zinc‑binding pocket, facilitating studies on state‑dependent inhibition of ZAC signaling.

SAR-Driven Medicinal Chemistry Optimization of N-(Thiazol-2-yl)-benzamide Derivatives for CNS Disorders

The compound's higher predicted lipophilicity (cLogP ~4.5) relative to its methyl-substituted analog (cLogP ~4.0) positions it as a key intermediate for optimizing blood-brain barrier penetration in ZAC-targeted therapeutic programs for neurological conditions [1]. Procurement of this specific brominated compound is mandatory to validate in silico ADME predictions.

Selectivity Profiling Against Other Cys-Loop Receptors

Because the N-(thiazol-2-yl)-benzamide class exhibits a clean selectivity profile against 5-HT3A, nAChR, GABAA, and GlyR [1], this compound can be used in panel screening assays to confirm the absence of off-target activities, an essential step for any chemical probe or lead optimization campaign focusing on ZAC-mediated signaling.

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.